(S)-3-Methylmorpholine hydrochloride

CAS No.: 1022094-03-6

Cat. No.: VC2834245

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1022094-03-6 |

|---|---|

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | (3S)-3-methylmorpholine;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | MSOCQCWIEBVSLF-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@H]1COCCN1.Cl |

| SMILES | CC1COCCN1.Cl |

| Canonical SMILES | CC1COCCN1.Cl |

Introduction

Chemical Identity and Structure

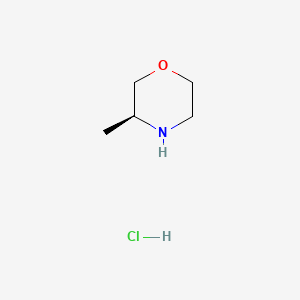

(S)-3-Methylmorpholine hydrochloride (CAS 1022094-03-6) is a hydrochloride salt of (S)-3-Methylmorpholine. This compound features a six-membered morpholine ring with a methyl group at the third position in the S-configuration . The chemical has a molecular formula of C₅H₁₂ClNO with a molecular weight of 137.61 g/mol .

Chemical Identifiers

| Identifier Type | Information |

|---|---|

| CAS Number | 1022094-03-6 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | (3S)-3-methylmorpholine;hydrochloride |

| InChI Key | MSOCQCWIEBVSLF-JEDNCBNOSA-N |

| Canonical SMILES | CC1COCCN1.Cl |

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

-

(3S)-3-Methylmorpholine hydrochloride

-

(S)-3-Methylmorpholine HCl

-

(3S)-3-methyl-Morpholine hydrochloride

-

(3S)-Methylmorpholine hydrochloride

Physical Properties and Specifications

(S)-3-Methylmorpholine hydrochloride appears as a white to almost white crystalline powder with specific physical and chemical characteristics that make it valuable for research applications.

Physical Characteristics

| Property | Value |

|---|---|

| Physical Form | White to almost white powder or crystal |

| Melting Point | 125.0 to 130.0°C (typically 128°C) |

| Specific Rotation [α]²⁰ᴅ | -2.0 to -5.0° (C=1, H₂O) |

| Storage Temperature | 2-8°C (refrigerated) |

| Special Storage Conditions | Under inert gas (nitrogen or argon) |

Quality Specifications

Commercial preparations of the compound typically adhere to the following specifications:

| Test Parameter | Specification |

|---|---|

| Purity (Nonaqueous Titration) | Minimum 98.0% |

| Purity (Argentometric Titration) | Minimum 98.0% |

| Appearance | White to almost white powder to crystal |

| NMR | Confirms to structure |

Synthesis Methods

The synthesis of (S)-3-Methylmorpholine hydrochloride involves specialized techniques to ensure high optical purity and yield.

General Synthetic Approach

While the search results don't provide a specific synthesis route for (S)-3-Methylmorpholine hydrochloride, related morpholine derivatives are typically synthesized through:

-

Starting with appropriate chiral precursors

-

Performing selective methylation reactions

-

Converting to the hydrochloride salt using hydrochloric acid

The synthesis generally requires careful control of reaction conditions to maintain stereochemical purity .

Industrial Production Methods

Industrial preparation may employ more efficient and scalable methods including:

-

Continuous flow reactors

-

Optimized reaction conditions to ensure high yield and purity

-

Advanced purification techniques such as crystallization and distillation

These approaches are essential for producing the compound at commercial scale while maintaining its stereochemical integrity .

Applications in Research and Industry

(S)-3-Methylmorpholine hydrochloride has diverse applications across several scientific and industrial domains.

Pharmaceutical Applications

The compound serves as:

-

A key intermediate in pharmaceutical synthesis

-

A building block for various drug candidates

-

A chiral auxiliary in asymmetric synthesis of pharmaceuticals

Chemical Research Applications

In chemical research, the compound is utilized for:

-

Organic synthesis of complex molecules

-

Creation of new synthetic methodologies

-

Development of chiral catalysts

Materials Science Applications

Recent research has demonstrated the compound's utility in materials science:

-

As a precursor in the synthesis of chiral metal halide hybrids

-

In the development of circularly polarized luminescent materials

Recent Research Advancements

Recent scientific literature reveals innovative applications of (S)-3-Methylmorpholine hydrochloride in advanced materials research.

Circularly Polarized Luminescence Research

A significant 2025 study published in Nature Communications utilized (S)-3-Methylmorpholine (referred to as R/S-MeML in the paper) to develop novel chiral indium-based metal halide hybrids with efficient circularly polarized luminescence characteristics:

-

The compound was used to create R/S-(MeML)₂InCl₅·2H₂O (R/S-0DIn) structures

-

These materials displayed mirrored geometric configurations and crystallized in the chiral monoclinic space group P2₁

-

The resulting materials showed promising applications in optoelectronic devices and chiral light sources

Synthesis Protocol from Recent Research

The research detailed a specific synthesis protocol:

-

In₂O₃ (0.072 g, 0.26 mmol) and R/S-MeML (0.158 g, 1.56 mmol) were dissolved in 3 mL of HCl

-

The mixture was heated at 100°C for 1 hour until completely dissolved

-

Colorless single crystals were obtained after evaporating for one week at 40°C

This synthesis approach demonstrates the compound's potential in creating advanced functional materials beyond traditional chemical applications.

| Safety Measure | Details |

|---|---|

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection |

| Exposure Response | If on skin: Wash with plenty of water |

| If inhaled: Remove person to fresh air and keep comfortable for breathing | |

| If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do | |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances |

| Store under inert gas at 2-8°C |

| Supplier | Package Sizes | Approximate Price Range (2025) |

|---|---|---|

| CymitQuimica | 1g, 5g, 25g, 100g | €30.00 - €631.00 |

| TCI America | 1g, 5g | £78.00 - £362.00 |

| Fisher Scientific | 1g, 5g | Various pricing tiers |

Solution Preparation Guidelines

For research applications requiring solutions of (S)-3-Methylmorpholine hydrochloride, specific preparation guidelines are available.

Stock Solution Preparation Table

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 7.2669 mL |

| 5 mM | 1.4534 mL |

| 10 mM | 0.7267 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume